molecular formula C20H27NO5S B7804737 4-methylbenzenesulfonate;[(2S,3S)-3-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium

4-methylbenzenesulfonate;[(2S,3S)-3-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium

Cat. No.: B7804737
M. Wt: 393.5 g/mol
InChI Key: XAWVXTVKSVYPNE-JGAZGGJJSA-N
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Description

4-methylbenzenesulfonate;[(2S,3S)-3-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium is a complex organic compound of significant interest in various scientific fields. This compound combines a benzenesulfonate group with a chiral azanium ion, showcasing intriguing structural and functional properties. Its unique stereochemistry and functional groups make it a versatile compound in synthetic chemistry, biological research, and potential therapeutic applications.

Properties

IUPAC Name

4-methylbenzenesulfonate;[(2S,3S)-3-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWVXTVKSVYPNE-JGAZGGJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC1=CC=CC=C1)[NH3+].CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+].CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16652-75-8
Record name L-Isoleucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16652-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonate;[(2S,3S)-3-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium typically involves multiple steps:

  • Formation of 4-methylbenzenesulfonate: This can be achieved by reacting toluene with sulfur trioxide and oleum, followed by neutralization with sodium hydroxide.

  • Synthesis of [(2S,3S)-3-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium: This involves the reaction of a suitable aldehyde with a chiral amine in the presence of a reducing agent, such as sodium borohydride, to form the desired azanium compound.

  • Combining the two moieties: The final step involves the coupling of the sulfonate and azanium groups under mild conditions, often using a coupling reagent like EDCI or DCC in an anhydrous organic solvent.

Industrial Production Methods

Industrial production of this compound requires optimization for scalability and cost-efficiency. Continuous flow reactors and high-throughput screening methods can be employed to refine reaction conditions and yield. Purification steps like crystallization and chromatography are essential to ensure the desired product's purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group or the phenyl ring.

  • Reduction: The carbonyl group within the azanium ion can be reduced to its corresponding alcohol under mild conditions using reducing agents like LiAlH4.

  • Substitution: The sulfonate group is a good leaving group, facilitating nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like NaOH, KCN, or amines in an appropriate solvent.

Major Products

  • Oxidation products: Carboxylic acids, aldehydes.

  • Reduction products: Alcohols.

  • Substitution products: Varied depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-methylbenzenesulfonate;[(2S,3S)-3-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium serves as a precursor in the synthesis of more complex molecules. Its reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds.

Biology and Medicine

In biological research, this compound can be used to study enzyme mechanisms due to its specific stereochemistry and functional groups. It is also investigated for potential therapeutic applications, especially in the design of chiral drugs where specific enantiomers exhibit distinct biological activities.

Industry

Industrially, this compound might find uses in developing new materials, particularly polymers with unique properties. It can also serve as a catalyst or a catalyst precursor in various chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The azanium ion, due to its charge and structure, can interact with negatively charged sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, such as inhibiting a bacterial enzyme or modulating a receptor in a biological pathway.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonate derivatives: Compounds like p-toluenesulfonate.

  • Chiral azanium ions: Compounds such as [(R)-1-phenylethyl]azanium.

Uniqueness

What sets 4-methylbenzenesulfonate;[(2S,3S)-3-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium apart is its combined structural features. The presence of both a sulfonate group and a chiral azanium ion in a single molecule offers unique reactivity and interaction profiles. This dual functionality is not commonly found in many compounds, making it particularly valuable in multi-step synthetic pathways and complex biochemical studies.

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